(2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
Description
(2Z)-2-[(3-Chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by a methoxy group at position 8, a 3-chlorophenylimino substituent at position 2, and a carboxamide group at position 2. Its Z-configuration at the imino double bond is critical for its stereochemical and electronic properties.
Synthesis: The compound is synthesized via condensation reactions. A general approach involves reacting 2-hydroxy-3-methoxybenzaldehyde with cyanoacetamide in ethanol using piperidine as a catalyst to form the 2-iminochromene scaffold . Subsequent substitution with 3-chlorophenylamine introduces the imino group. This method aligns with protocols used for analogs like 8-methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (compound 15 in ), differing only in the substitution position of the chlorine atom .
Properties
IUPAC Name |
2-(3-chlorophenyl)imino-8-methoxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-22-14-7-2-4-10-8-13(16(19)21)17(23-15(10)14)20-12-6-3-5-11(18)9-12/h2-9H,1H3,(H2,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMBQPHWAWINOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC(=CC=C3)Cl)C(=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic organic molecule that exhibits a complex structure with potential biological activities. This article reviews its biological activity, focusing on its pharmacological applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula: CHClNO
- Molecular Weight: 419.9 g/mol
- CAS Number: 1327169-67-4
The structure includes a chromene core, an imine functional group, and various aromatic substituents, which contribute to its lipophilicity and biological interactions .
1. Antioxidant Activity
Chromene derivatives are known for their antioxidant properties. The presence of the methoxy group in this compound enhances its ability to scavenge free radicals, which can protect cells from oxidative stress. Studies have shown that similar compounds exhibit significant antioxidant activity through the inhibition of lipid peroxidation and scavenging of reactive oxygen species (ROS) .
2. Anti-inflammatory Effects
Research indicates that compounds with chromene structures can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to reduced inflammation. For instance, derivatives of chromene have demonstrated effectiveness in reducing inflammation in various models by blocking these pathways . The specific activity of this compound against COX and LOX enzymes warrants further investigation.
3. Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. In vitro evaluations have shown that chromene derivatives can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory processes and cancer progression.
- Cell Signaling Modulation: It could affect pathways such as MAPK/ERK and PI3K/Akt, which are critical in regulating cell growth and survival.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Antioxidant Studies : A study evaluated various chromene derivatives for their antioxidant capacity using DPPH and ABTS assays. Compounds with methoxy substitutions showed enhanced radical scavenging abilities compared to those without .
- Anti-inflammatory Research : In a model of induced inflammation, a related chromene derivative demonstrated significant inhibition of COX-2 activity, suggesting potential therapeutic applications for inflammatory diseases .
- Cytotoxicity Assays : Cytotoxic effects were assessed against multiple cancer cell lines, revealing that certain structural modifications enhance anticancer activity. For instance, compounds with halogenated phenyl groups exhibited improved potency against MCF-7 cells .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound belongs to a broader class of 2-imino-2H-chromene-3-carboxamides. Key analogs and their distinguishing features are summarized below:
Key Observations :
- Halogen Effects : The 3,4-difluorophenyl analog () may exhibit improved metabolic stability over chlorinated derivatives due to fluorine's smaller size and higher electronegativity .
- Carboxamide Modifications : Substituting the carboxamide with a thiazol-2-yl group (e.g., ) introduces heterocyclic diversity, which can enhance binding affinity in biological targets like kinases .
Q & A
Q. What synthetic methodologies are suitable for preparing (2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions involving 8-methoxy-2H-chromene-3-carboxylic acid derivatives and 3-chlorophenyl isocyanate. A base (e.g., KCO) in dry DMF facilitates deprotonation and nucleophilic attack, followed by purification via column chromatography and recrystallization . For eco-friendly approaches, solvent-free conditions or water-mediated reactions may reduce environmental impact, though reaction times and yields may vary . Optimization should focus on controlling temperature (60–80°C) and stoichiometric ratios to minimize byproducts like Z/E isomerization or unreacted intermediates.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- Single-crystal X-ray diffraction (SXRD) : To resolve the Z-configuration of the imine group and confirm the chromene backbone .
- NMR spectroscopy : H and C NMR can identify characteristic peaks, such as the methoxy group (~δ 3.8–4.0 ppm) and imine proton (δ 8.5–9.5 ppm) .
- High-resolution mass spectrometry (HRMS) : To verify the molecular ion peak ([M+H]) and fragmentation patterns .
Advanced Research Questions
Q. What computational approaches are effective for analyzing the electronic properties and reactivity of this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) can model:
- Frontier molecular orbitals (HOMO/LUMO) : To predict sites for electrophilic/nucleophilic attacks .
- Charge distribution : Identify electron-deficient regions (e.g., the imine nitrogen) for potential chemical modifications .
- Solvent effects : Use the polarizable continuum model (PCM) to simulate interactions in biological or catalytic environments .
Q. How can discrepancies in experimental vs. computational data for this compound be resolved?
- Methodological Answer : Discrepancies often arise from:
- Incomplete basis sets : Upgrade to higher-tier basis sets (e.g., def2-TZVP) for improved accuracy .
- Crystal packing effects : Compare SXRD-derived bond lengths/angles with gas-phase DFT results to isolate intermolecular influences .
- Dynamic effects : Incorporate molecular dynamics (MD) simulations to account for conformational flexibility in solution .
Q. What strategies are recommended for studying the degradation pathways of this compound under physiological conditions?
- Methodological Answer :
- Hydrolytic stability assays : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via HPLC-MS. The methoxy and imine groups are prone to hydrolysis .
- Metabolite identification : Use liver microsomes or cytochrome P450 enzymes to simulate metabolic pathways, focusing on oxidative dechlorination or chromene ring opening .
Q. How can this compound’s bioactivity be evaluated against specific therapeutic targets (e.g., kinases or microbial enzymes)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding affinities to targets like EGFR kinase (PDB ID: 1M17) or bacterial dihydrofolate reductase .
- In vitro assays :
- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative strains .
- Anti-inflammatory testing : Measure inhibition of COX-2 or TNF-α in macrophage cell lines (e.g., RAW 264.7) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility and stability?
- Methodological Answer :
- Solubility : Test in multiple solvents (DMSO, ethanol, aqueous buffers) using UV-Vis spectroscopy. Discrepancies may arise from polymorphic forms or impurities .
- Stability : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring. Oxidative degradation via the imine group is a common instability factor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
